![molecular formula C10H9N7 B153893 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine CAS No. 132056-88-3](/img/structure/B153893.png)
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine is a chemical compound that belongs to the class of pyridopyrimidine derivatives. It has been studied extensively for its potential use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been studied for its potential use in scientific research applications such as cancer research, neuroscience, and drug discovery. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience research, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use as a drug target for the treatment of infectious diseases.
Wirkmechanismus
The mechanism of action of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in cell signaling and regulation. It also inhibits the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It also inhibits the growth of cancer cells by inducing cell cycle arrest. In neuroscience research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to have antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine in lab experiments include its high potency and specificity for inhibiting specific enzymes and signaling pathways. It also has a relatively low toxicity profile compared to other compounds with similar activity. However, its limitations include its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine. One direction is to investigate its potential use in combination with other compounds for enhanced anticancer activity. Another direction is to explore its potential for the treatment of neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects.
Synthesemethoden
The synthesis of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the reaction of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-imine with sodium azide in the presence of copper sulfate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide and water at room temperature, and the product is obtained by filtration and purification.
Eigenschaften
CAS-Nummer |
132056-88-3 |
|---|---|
Produktname |
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine |
Molekularformel |
C10H9N7 |
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-imine |
InChI |
InChI=1S/C10H9N7/c1-6-3-2-4-17-8(11)7(5-12-10(6)17)9-13-15-16-14-9/h2-5,11H,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
WRXAQDORXXOKHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3 |
Kanonische SMILES |
CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3 |
Synonyme |
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
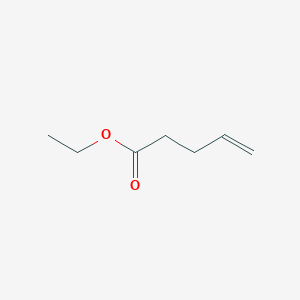
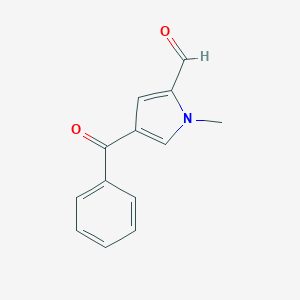
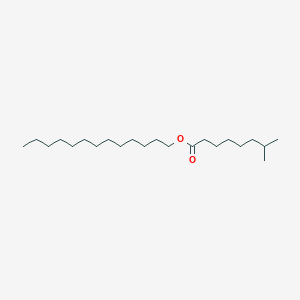
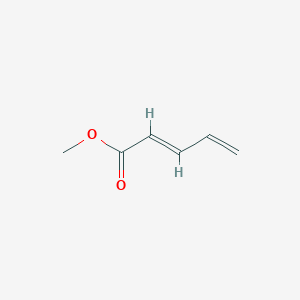

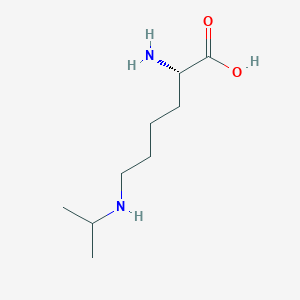
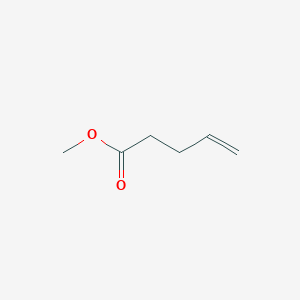
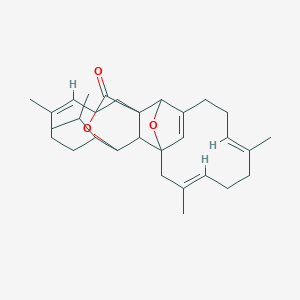
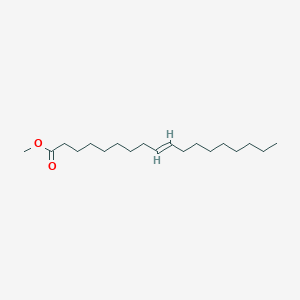



![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)